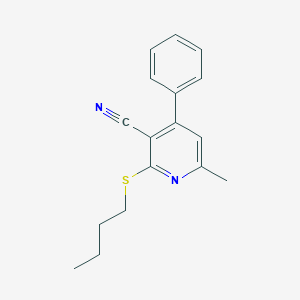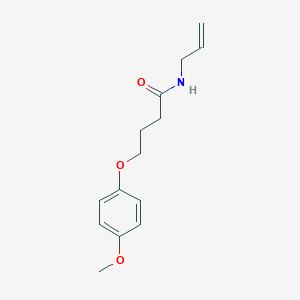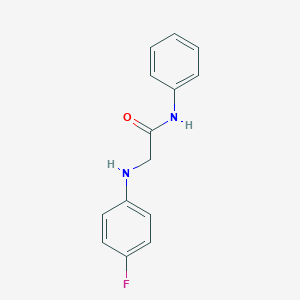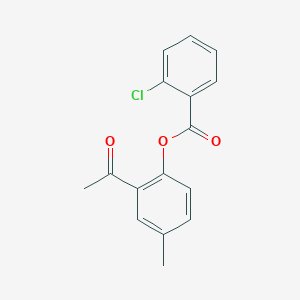
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as Boc-4-O-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the proteasome, a complex protein-degrading machinery that plays a crucial role in cancer cell survival. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to bind to the bacterial cell wall, leading to the disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects depending on the target cells and the concentration of the compound. In cancer cells, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In bacteria, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit good solubility in a wide range of solvents, making it easy to handle and manipulate in the lab. However, one of the limitations of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One of the areas of interest is the development of new drugs based on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile for the treatment of cancer and infectious diseases. Another area of interest is the synthesis of new organic materials with unique properties using 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile as a building block. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile and its potential applications in other fields such as catalysis and sensors.
Conclusion:
In conclusion, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent and a catalyst. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery, material science, and organic synthesis. Its mechanism of action involves the inhibition of specific enzymes or receptors in the target cells. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, including the development of new drugs and organic materials, and further studies on its mechanism of action.
Synthesemethoden
The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified by column chromatography or recrystallization to obtain pure 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a versatile precursor for the synthesis of a wide range of compounds.
Eigenschaften
Produktname |
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile |
|---|---|
Molekularformel |
C18H27N3O2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3 |
InChI-Schlüssel |
DIWSXJRMGWEAPK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)




![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)

![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)